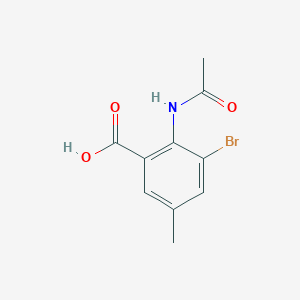

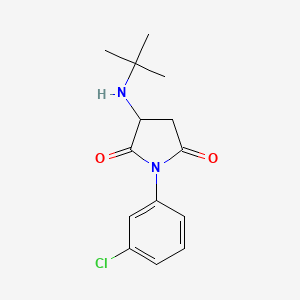

2-(acetylamino)-3-bromo-5-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(acetylamino)-3-bromo-5-methylbenzoic acid often involves complex reactions that incorporate various functional groups into the benzoic acid backbone. For example, the synthesis of related compounds like 4-acetylaminobenzo[15]crown-5 involves reactions such as C-acylation, oximation, and Beckmann rearrangement, indicating the potential complexity in synthesizing such molecules (Wei et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(acetylamino)-3-bromo-5-methylbenzoic acid, such as 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, is characterized by specific dihedral angles between substituent groups and the planar phenyl moiety, indicating the significance of molecular geometry in understanding their properties and reactivity (Jedrzejas et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving brominated benzoic acid derivatives can be complex, as seen in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs. This synthesis involves multiple steps, including reactions with chloral hydrate, hydroxylamine hydrochloride, and concentrated sulfuric acid, followed by oxidation and bromination steps (Cao, 2004).

Physical Properties Analysis

The physical properties of brominated benzoic acid derivatives, such as 2-bromoacetoxybenzoic acid, can be inferred from their crystal structures, which often show specific bond-angle distortions and planarity in certain groups, similar to what is observed in aspirin analogs. This information is crucial for understanding the compound's behavior in different environments (Loll et al., 1996).

Chemical Properties Analysis

The chemical properties of such compounds can also be deduced from studies on similar molecules, such as the solvent-dependent coordination polymers formed by Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine. These studies highlight the influence of solvent on the formation and structure of coordination polymers, shedding light on the reactivity and interactions of brominated benzoic acid derivatives in various solvents (Pedireddi & Varughese, 2004).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It’s possible that this compound could interact with its targets through covalent bonding, given the presence of the acetyl group, which is known to participate in such interactions .

Biochemical Pathways

Considering the structure of the compound, it might be involved in pathways related to amino acid metabolism or acetyl-coa related processes .

Pharmacokinetics

Based on its chemical structure, it can be hypothesized that this compound might be well-absorbed due to its small size and the presence of polar groups, which could facilitate its passage through biological membranes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of 2-(acetylamino)-3-bromo-5-methylbenzoic acid .

Eigenschaften

IUPAC Name |

2-acetamido-3-bromo-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-5-3-7(10(14)15)9(8(11)4-5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGVRAIZAWFEQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)NC(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258608 |

Source

|

| Record name | 2-(Acetylamino)-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13091-44-6 |

Source

|

| Record name | 2-(Acetylamino)-3-bromo-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13091-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetylamino)-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)

![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)

![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)

![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)

![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)

![5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B4940776.png)

![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine](/img/structure/B4940799.png)

![methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B4940803.png)